molecular formula C23H20ClN5O B2393419 N-(2-chlorobenzyl)-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251567-84-6

N-(2-chlorobenzyl)-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2393419
CAS No.: 1251567-84-6
M. Wt: 417.9
InChI Key: SMMJMQIIEROPLF-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a pyridin-4-yl group at position 5, a 4-ethylphenyl group at position 1, and a 2-chlorobenzyl carboxamide at position 2.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O/c1-2-16-7-9-19(10-8-16)29-22(17-11-13-25-14-12-17)21(27-28-29)23(30)26-15-18-5-3-4-6-20(18)24/h3-14H,2,15H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMJMQIIEROPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3Cl)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Benzyl Group: The 2-chlorobenzyl group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Pyridinyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridinyl moiety to the triazole ring.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and pyridinyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-chlorobenzyl)-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1-aryltriazole-4-carboxamides/carboxylates, which have demonstrated antitumor activity in preclinical studies. Below is a comparative analysis based on substituent variations, biological targets, and activity profiles (Table 1).

Table 1: Structural and Activity Comparison of Selected 1-Aryltriazole Derivatives
Compound Name Substituents (Position) Biological Activity (GP Value* or IC₅₀) Target Cell Line/Protein Reference
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Cl-Ph (1), CF₃ (5), COOH (4) GP = 68.09% NCI-H522 (lung cancer)
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Ph (1), pyridin-3-yl (5), COOEt (4) GP = 70.94% NCI-H522 (lung cancer)
1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 4-Cl-Ph (1), CF₃ (5), carboxamide (4) c-Met inhibitor (IC₅₀ < 100 nM) MCF-7, HepG2, A549, etc.
Target Compound : N-(2-chlorobenzyl)-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide 4-Et-Ph (1), pyridin-4-yl (5), 2-Cl-Bn-carboxamide (4) Data not reported in reviewed sources Inferred kinase target

Key Observations :

Substituent Influence on Activity :

  • The pyridin-4-yl group in the target compound contrasts with pyridin-3-yl in the ethyl carboxylate analog (GP = 70.94%). Pyridine ring orientation may alter binding to kinase active sites, as seen in c-Met inhibitors .
  • The 2-chlorobenzyl carboxamide substituent introduces enhanced lipophilicity compared to carboxylic acid or ester derivatives (e.g., GP = 68.09% for the CF₃-carboxylic acid). This may improve membrane permeability but requires metabolic stability studies.

Biological Target Specificity: Compounds with carboxamide groups (e.g., the c-Met inhibitor) show higher selectivity for kinase targets than carboxylates, likely due to hydrogen-bonding interactions with ATP-binding pockets . The target compound’s carboxamide moiety may similarly enhance kinase affinity. The 4-ethylphenyl group at position 1 differs from the 4-chlorophenyl group in active analogs.

Gaps in Data: No direct activity data (GP, IC₅₀) for the target compound is available in the reviewed evidence. Its efficacy must be inferred from structural analogs. For instance, the c-Met inhibitor (IC₅₀ < 100 nM) shares a carboxamide group but differs in triazole substituents .

Biological Activity

N-(2-chlorobenzyl)-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a triazole ring, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step reactions that integrate various moieties such as chlorobenzyl, ethylphenyl, and pyridine into the triazole framework.

Structural Formula

The molecular formula for this compound is C19H19ClN4OC_{19}H_{19}ClN_{4}O, with a molecular weight of approximately 350.84 g/mol.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For example:

  • Mechanism of Action : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation. Specifically, it targets thymidylate synthase (TS), leading to a decrease in DNA synthesis in cancer cells .
  • Case Studies : In vitro assays have reported IC50 values indicating potent activity against various cancer cell lines. For instance, similar triazole compounds have shown IC50 values ranging from 1.1 μM to 2.6 μM against MCF-7 and HCT-116 cell lines .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Efficacy Against Bacteria : Studies have indicated that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. Some compounds within this class have shown effective inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives:

SubstituentEffect on Activity
Chlorine atomEnhances anticancer activity
Ethyl groupImproves solubility
Pyridine moietyIncreases binding affinity

In Vivo Studies

In vivo studies are essential to confirm the efficacy observed in vitro. Preliminary animal studies suggest that compounds similar to this compound can significantly reduce tumor size without notable toxicity .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions of this compound with target proteins involved in cancer progression. These studies suggest that the compound binds effectively to the active sites of key enzymes, which may explain its potent biological activities .

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